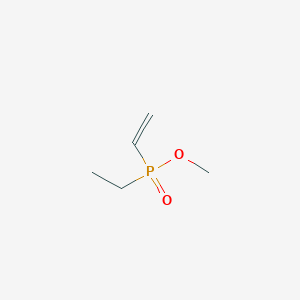
Methyl ethenyl(ethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethenyl(ethyl)phosphinate is a tri-substituted phosphinate ester with the general structure (CH₃)(C₂H₅)(CH₂=CH)P(O)OR, where R is an ethyl group. Phosphinate esters are characterized by a central phosphorus atom bonded to two organic substituents and an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl ethenyl(ethyl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with methyl vinyl ether under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles, such as alkyl halides or amines; reactions may require catalysts and specific solvents.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphines.
Substitution: Substituted phosphinates with different functional groups.
Scientific Research Applications
Methyl ethenyl(ethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological targets.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl ethenyl(ethyl)phosphinate involves its interaction with specific molecular targets. In biological systems, the compound can act as a mimic of phosphate groups, allowing it to bind to enzymes and receptors that normally interact with phosphates. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phosphinate esters exhibit diverse chemical and physical properties depending on their substituents. Below is a detailed comparison of Methyl ethenyl(ethyl)phosphinate with structurally related compounds, supported by experimental data and synthesis pathways from the evidence.
Structural and Molecular Comparison
Research Findings and Challenges
- Contradictions in Reactivity : While ethyl (diethoxymethyl)phosphinate undergoes P–C bond cleavage , ethyl phenylphosphinate resists such cleavage due to aromatic stabilization . This highlights substituent-dependent stability.
- Catalytic Efficiency : Ethyl phenylphosphinate-based catalysts show higher activity in some reactions compared to aliphatic phosphinates, as seen in Table 2 of .
Properties
CAS No. |
56542-09-7 |
|---|---|
Molecular Formula |
C5H11O2P |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
1-[ethenyl(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C5H11O2P/c1-4-8(6,5-2)7-3/h4H,1,5H2,2-3H3 |
InChI Key |
HOWJBFZFFAOREF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















